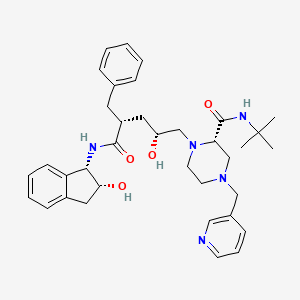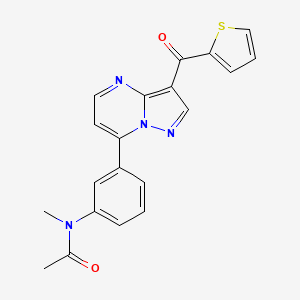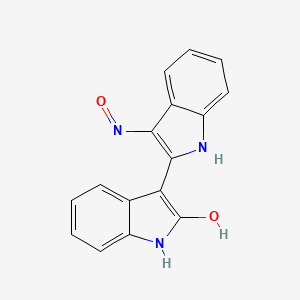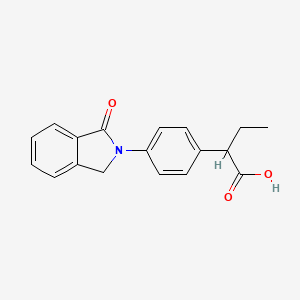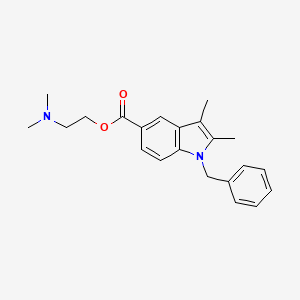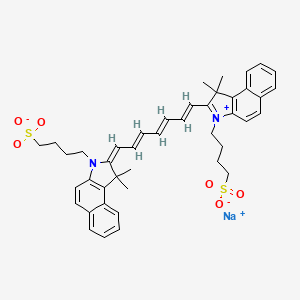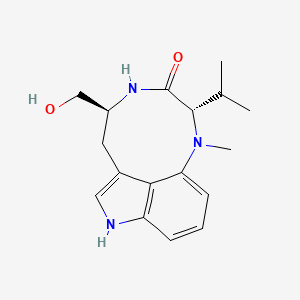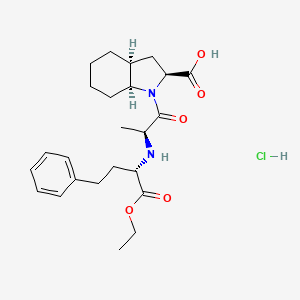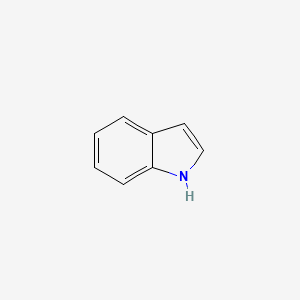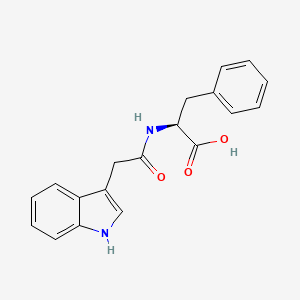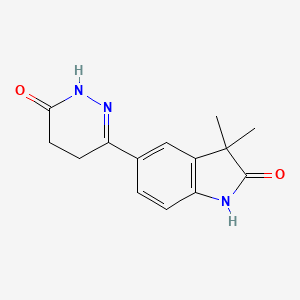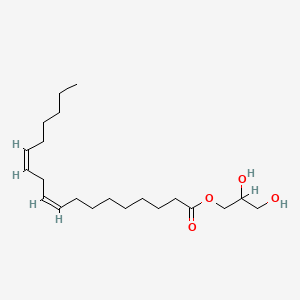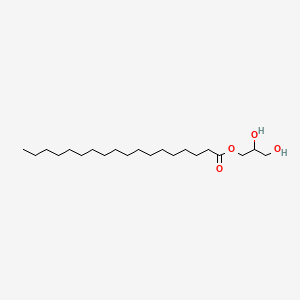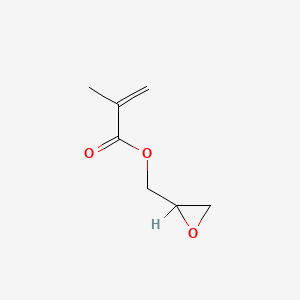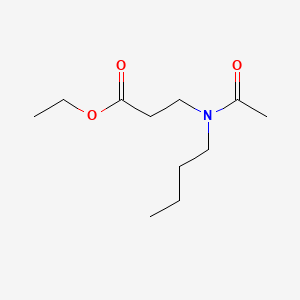
Ethyl butylacetylaminopropionate
概要
説明
Ethyl butylacetylaminopropionate, also known as IR3535, is an insect repellent . It is effective against mosquitoes, ticks, flies, fleas, and lice for both humans and animals .
Molecular Structure Analysis
The molecular formula of Ethyl butylacetylaminopropionate is C11H21NO3 . Its molecular weight is 215.29 .Physical And Chemical Properties Analysis
Ethyl butylacetylaminopropionate has a molecular weight of 215.29 g/mol . The pH range of a 5% aqueous solution is between 4.0 to 6.0 .科学的研究の応用
Specific Scientific Field Public Health and Entomology
Ethyl butylacetylaminopropionate is used in the field of public health as an active ingredient in insect repellents. It’s particularly relevant in entomology, the study of insects, due to its role in preventing mosquito-borne diseases .
3. Methods of Application or Experimental Procedures The compound is typically blended with other ingredients to form a repellent product. For example, one study evaluated the performance of Ethyl butylacetylaminopropionate blended with nonanoic acid against the biting of Anopheles arabiensis, a mosquito species . The product is then applied to the skin or clothing to provide protection against insect bites.
4. Results or Outcomes The use of Ethyl butylacetylaminopropionate as an insect repellent has been found to be effective in reducing the incidence of mosquito bites. This can contribute to the prevention of mosquito-borne diseases, improving public health and social well-being .
Tick Repellent
- Application Summary : Ethyl butylacetylaminopropionate is also effective in repelling ticks . This is particularly important in areas where ticks are prevalent, as they can transmit diseases such as Lyme disease .
- Methods of Application : Similar to its use as a mosquito repellent, this compound is applied topically to the skin or clothing to deter ticks .
- Results : The use of Ethyl butylacetylaminopropionate can help prevent tick bites, thereby reducing the risk of tick-borne diseases .
Head Lice Treatment
- Application Summary : Ethyl butylacetylaminopropionate has been found to be effective against head lice . This is particularly useful in public health contexts where head lice infestations are common, such as in schools .
- Methods of Application : The compound is typically included in topical treatments for head lice, which are applied directly to the hair and scalp .
- Results : The use of Ethyl butylacetylaminopropionate can help to eliminate head lice infestations, improving individual comfort and public health .
Midge Repellent
- Application Summary : Ethyl butylacetylaminopropionate is effective in repelling midges . Midges are small biting flies that can be a nuisance, especially in certain geographical areas .
- Methods of Application : As with other insects, this compound is applied topically to the skin or clothing to deter midges .
- Results : The use of Ethyl butylacetylaminopropionate can help prevent midge bites, thereby reducing discomfort and potential allergic reactions .
Prevention of Diseases Transmitted by Mosquitoes
- Application Summary : Ethyl butylacetylaminopropionate is used to prevent diseases transmitted by mosquitoes, such as malaria, dengue fever, chikungunya, yellow fever, and Zika virus .
- Methods of Application : The compound is applied topically to the skin or clothing to deter mosquitoes .
- Results : The use of Ethyl butylacetylaminopropionate can help prevent mosquito bites, thereby reducing the risk of mosquito-borne diseases .
Safety And Hazards
将来の方向性
There is a growing demand for natural alternatives to synthetic mosquito repellents due to concerns about their safety for consumers . Ethyl butylacetylaminopropionate, being a relatively new repellent with exceptional skin tolerance and overall safety, could be a promising candidate in this regard .
特性
IUPAC Name |
ethyl 3-[acetyl(butyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-4-6-8-12(10(3)13)9-7-11(14)15-5-2/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRKEAFHFMSHCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCC(=O)OCC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9035753 | |
| Record name | Ethyl 3-(N-butylacetamido)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9035753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
BP: 108-110 °C at 0.2 mm Hg; 126-127 °C at 0.5 mm Hg | |
| Record name | Ethyl butylacetylaminopropionate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8318 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 7.0X10+4 mg/L at 20 °C, Soluble in n-heptane, dichloromethane, ethyl acetate, p-xylene, acetone, methanol | |
| Record name | Ethyl butylacetylaminopropionate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8318 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.15 Pa /1.1X10-3 mm Hg/ at 20 °C | |
| Record name | Ethyl butylacetylaminopropionate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8318 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Ethyl butylacetylaminopropionate | |
Color/Form |
Colorless to slightly yellowish liquid, Liquid at room temperature | |
CAS RN |
52304-36-6 | |
| Record name | Quwenzhi | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52304-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Insect repellent M 3535 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052304366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-(N-butylacetamido)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9035753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL BUTYLACETYLAMINOPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65GQA237EH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl butylacetylaminopropionate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8318 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Less than -20 °C | |
| Record name | Ethyl butylacetylaminopropionate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8318 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



